tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-1-oxobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of 1,4-butanediol and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable carbamate linkages makes it a candidate for prodrug design and targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with molecular targets such as enzymes or receptors. The pathways involved include covalent modification of proteins and inhibition of enzyme activity .
Comparison with Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (S)-(4-hydroxy-1-(1H-imidazol-4-yl)-3-oxobutan-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h6-7,11H,4-5H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHQAQJGIJFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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